Thiazolo[4,5-b]pyridin-2-amine
Overview
Description
Thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a bicyclic scaffold that is of significant interest in medicinal chemistry due to its potential biological activities. The compound is known for its diverse pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and antitumor activities .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests that the primary targets of this compound could be histamine H3 receptors.
Mode of Action
It’s known that histamine h3 receptor antagonists work by blocking the action of histamine at the h3 receptor, which may lead to increased release of neurotransmitters like acetylcholine, dopamine, and norepinephrine . This can result in a variety of effects depending on the specific neurotransmitter’s function.
Biochemical Pathways
Given its potential role as a histamine h3 receptor antagonist , it may influence the histaminergic system and related biochemical pathways. This could potentially affect a variety of physiological processes, including sleep-wake regulation, cognitive processes, and inflammatory responses.
Result of Action
This compound has been reported to exhibit a broad spectrum of pharmacological activities . These include antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities. The specific molecular and cellular effects would depend on the particular activity and the biological context.
Biochemical Analysis
Biochemical Properties
Thiazolo[4,5-b]pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as poly (ADP-ribose) polymerase-1 (PARP-1) . Additionally, this compound can bind to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle regulation, leading to cell cycle arrest in specific phases, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound inhibits PARP-1 by binding to its active site, preventing the repair of DNA damage in cancer cells . This inhibition results in the accumulation of DNA damage, ultimately leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological effects, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism in cancer cells . This inhibition affects the energy production and survival of cancer cells, making it a potential target for cancer therapy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into the nucleus, where it exerts its effects on DNA repair and gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it influences mitochondrial function and apoptosis . Understanding its subcellular localization helps elucidate the mechanisms underlying its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of pyridine derivatives with thiazole heterocycles. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . Another approach involves the use of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines in a copper-catalyzed cascade reaction in dimethylformamide at 110°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include substituted thiazolo[4,5-b]pyridines with various functional groups that enhance their biological activity .
Scientific Research Applications
Thiazolo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Explored for its herbicidal and antioxidant properties.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Pyrano[2,3-d]thiazole: Known for its antimicrobial and anticancer properties.
Thiazolo[3,2-b]triazole: Studied for its potential as an anti-inflammatory agent.
Uniqueness: Thiazolo[4,5-b]pyridin-2-amine is unique due to its specific fusion of thiazole and pyridine rings, which provides multiple reactive sites for functionalization. This allows for the creation of a wide variety of derivatives with enhanced biological activities, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYYNUMVUFLNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609233 | |
Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-41-2 | |
Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[4,5-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Thiazolo[4,5-b]pyridin-2-amine synthesized?
A1: this compound (compound A in []) is synthesized by reacting 2-aminopyridine with ammonium thiocyanate in the presence of glacial acetic acid []. This reaction forms the thiazolo[4,5-b]pyridine ring system.
Q2: What are the potential applications of this compound derivatives in medicinal chemistry?
A2: The research highlights the synthesis of various derivatives of this compound, including azetidinone, thiazolidinone, and imidazolidinone derivatives []. These derivatives were characterized using techniques like FTIR and 1H-NMR spectroscopy. While the research focuses on synthesis and characterization, it suggests these derivatives hold potential as chemotherapeutic agents and could be further explored for antimicrobial activities [, ].
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